3-(Pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-(Pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyanopyridine with hydrazine to form the pyrazole ring, followed by cyclization to form the fused pyridine ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as ammonium acetate .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
3-(Pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-3-yl)-1H-benzo[d]imidazole
- 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine
- 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine
Uniqueness
3-(Pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific fusion of the pyrazole and pyridine rings, which imparts distinct electronic and steric properties. These properties can influence its biological activity and make it a valuable scaffold for drug development .
Properties
CAS No. |
918485-24-2 |
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Molecular Formula |
C11H8N4 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
3-pyridin-2-yl-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C11H8N4/c1-2-6-12-9(5-1)10-8-4-3-7-13-11(8)15-14-10/h1-7H,(H,13,14,15) |
InChI Key |
SQDHRGOORALEHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C3C=CC=NC3=NN2 |
Origin of Product |
United States |
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